DHODH Inhibitory Potency: Target Compound vs. Co-Patent Analogs (US8703811)
In a direct Type 2 DHODH enzymatic assay measuring orotate formation, 3-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid (Compound 38) achieved an IC₅₀ of 418 nM against P. falciparum DHODH [1]. This places its potency between the weaker Compound 49 (IC₅₀ = 113 nM) and the significantly more potent Compound 60 (IC₅₀ = 38 nM) from the same patent series [2][3]. The 3.7-fold potency differential relative to Compound 49 and 11-fold differential relative to Compound 60 underline the exquisite sensitivity of DHODH binding to subtle side-chain modifications.
| Evidence Dimension | DHODH enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 418 nM |
| Comparator Or Baseline | Compound 49: IC₅₀ = 113 nM; Compound 60: IC₅₀ = 38 nM |
| Quantified Difference | 3.7-fold less potent than Compound 49; 11-fold less potent than Compound 60 |
| Conditions | Type 2 DHODH direct assay (orotate formation) or chromogen reduction (DCIP), P. falciparum enzyme |
Why This Matters
Procurement decisions for SAR campaigns must account for the precise IC₅₀ value, as the target compound occupies a defined intermediate potency node that may be optimal for balancing efficacy and selectivity in cellular versus parasitic DHODH contexts.
- [1] BindingDB. BDBM50379143 (CHEMBL2012825 | US8703811, 38). Affinity Data IC50: 418 nM. View Source
- [2] BindingDB. BDBM50379147 (CHEMBL2012830 | US8703811, 49). Affinity Data IC50: 113 nM. View Source
- [3] BindingDB. BDBM120319 (US8703811, 60). Affinity Data IC50: 38 nM. View Source
